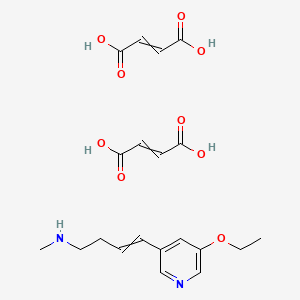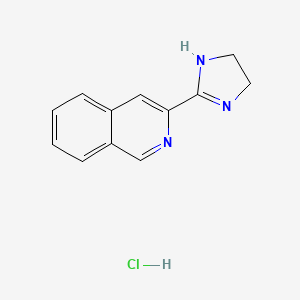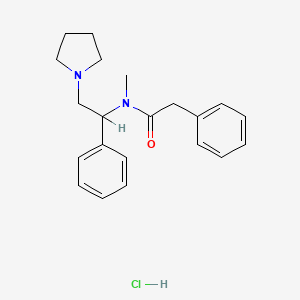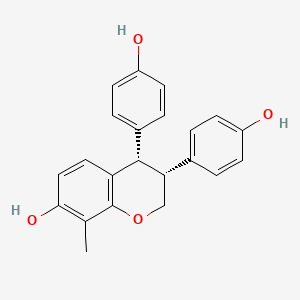
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and a beta-blocker derivative
准备方法
Synthetic Routes and Reaction Conditions
-
Synthesis of (E)-but-2-enedioic acid
Starting Materials: Maleic anhydride.
Reaction Conditions: Hydrolysis of maleic anhydride in the presence of water or a dilute acid to yield (E)-but-2-enedioic acid.
-
Synthesis of 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Starting Materials: 2-pyrrol-1-ylphenol, epichlorohydrin, and isopropylamine.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent control over reaction conditions to minimize impurities.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under mild heating.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, often at low temperatures.
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives, such as halides or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Cell Signaling: Modulates cell signaling pathways.
Medicine
Cardiovascular Drugs: Potential use in the development of beta-blockers for treating hypertension and arrhythmias.
Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.
Industry
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Chemical Synthesis: Employed in the synthesis of specialty chemicals.
作用机制
The compound exerts its effects primarily through interaction with beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in treating cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling pathway.
相似化合物的比较
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat high blood pressure and anxiety.
Atenolol: A selective beta-1 blocker used for hypertension and angina.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol is unique due to its combination of an unsaturated dicarboxylic acid and a beta-blocker derivative, which may offer distinct pharmacological properties compared to traditional beta-blockers. Its potential dual action on both cardiovascular and anti-inflammatory pathways could provide a broader therapeutic profile.
属性
分子式 |
C20H26N2O6 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H22N2O2.C4H4O4/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
OCNROSNJUWZOCM-WLHGVMLRSA-N |
手性 SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B10768389.png)


![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B10768395.png)



![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10768411.png)
![but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B10768421.png)

![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid;hydrochloride](/img/structure/B10768450.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B10768457.png)

![2-methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic Acid](/img/structure/B10768479.png)
